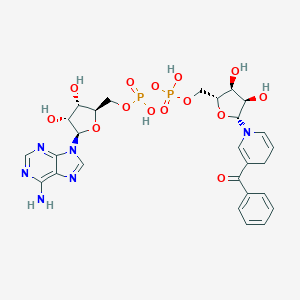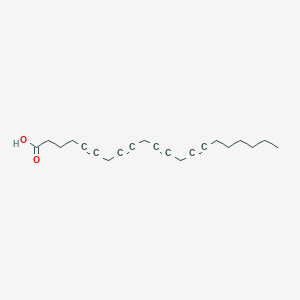
5,8,11,14-Heneicosatetraynoic acid
Overview
Description
5,8,11,14-Heneicosatetraynoic acid is a polyunsaturated fatty acid with the molecular formula C21H26O2 It is characterized by the presence of four triple bonds in its carbon chain, making it a unique compound in the realm of fatty acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11,14-Heneicosatetraynoic acid typically involves the use of acetylenic compounds as starting materials. One common method is the coupling of acetylenic fragments through a series of reactions, including alkylation, deprotection, and oxidation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,8,11,14-Heneicosatetraynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of saturated or partially saturated fatty acids.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing triple bonds.
Substitution: Catalysts such as palladium or nickel are often used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as epoxides, alcohols, and partially saturated fatty acids.
Scientific Research Applications
5,8,11,14-Heneicosatetraynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its effects on cellular processes and its potential as a modulator of biological pathways.
Medicine: Research has shown that it may have anti-inflammatory properties and could be used in the development of new therapeutic agents.
Industry: It is used in the production of specialized chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,8,11,14-Heneicosatetraynoic acid involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of arachidonic acid. This inhibition can lead to a decrease in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, the compound can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a role in regulating lipid metabolism and inflammation.
Comparison with Similar Compounds
Similar Compounds
5,8,11,14-Eicosatetraynoic acid: This compound is an analog of 5,8,11,14-Heneicosatetraynoic acid with a similar structure but one less carbon atom in the chain.
Arachidonic acid: A polyunsaturated fatty acid with four double bonds, known for its role in inflammation and cellular signaling.
Linoleic acid: Another polyunsaturated fatty acid with two double bonds, commonly found in dietary sources.
Uniqueness
This compound is unique due to its four triple bonds, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes involved in inflammation and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
henicosa-5,8,11,14-tetraynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-6,9,12,15,18-20H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJNSDDZSLEWPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CCC#CCC#CCC#CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173745 | |
| Record name | 5,8,11,14-Heneicosatetraynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19960-58-8 | |
| Record name | 5,8,11,14-Heneicosatetraynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019960588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,8,11,14-Heneicosatetraynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


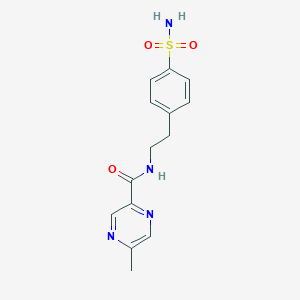

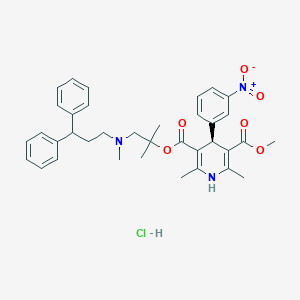
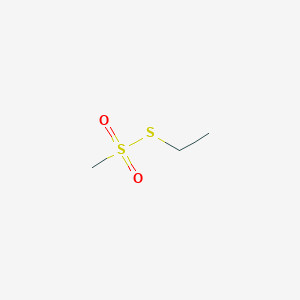

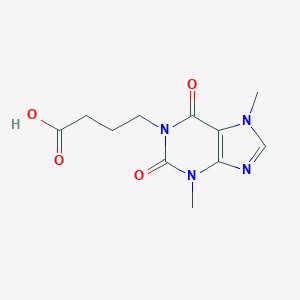
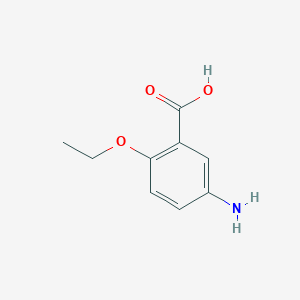


![2-Methylfuro[3,2-b]pyridin-3(2H)-one](/img/structure/B19356.png)

